Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of an ethyl ester group, a chloromethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution reactions: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or substituents.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or altering its function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(bromomethyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Ethyl 5-(methyl)-3-methyl-1H-pyrazole-4-carboxylate: Lacks the chloromethyl group, having a methyl group instead.
Uniqueness
Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of various derivatives and allows for targeted modifications in medicinal and materials chemistry.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-5(2)10-11-6(7)4-9/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
ILCIVHBRUOGAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CCl)C |
Origin of Product |
United States |
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